(S)-1-(m-Tolyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(m-Tolyl)ethanamine, also known as (S)-1-(3-methylphenyl)ethanamine, is a chiral amine with the molecular formula C9H13N. This compound is characterized by the presence of a methyl group attached to the benzene ring at the meta position and an ethylamine group attached to the chiral center. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(m-Tolyl)ethanamine can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone, (m-Tolyl)acetone, using chiral catalysts. For example, the reduction can be carried out using a chiral borane reagent in the presence of a chiral ligand, resulting in high enantioselectivity.
Another method involves the resolution of racemic 1-(m-Tolyl)ethanamine using chiral acids, such as tartaric acid or camphorsulfonic acid, to separate the enantiomers.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts, such as rhodium or ruthenium complexes, to achieve high yields and enantioselectivity. The reaction conditions typically include hydrogen gas, a suitable solvent, and the chiral catalyst under controlled temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(m-Tolyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: The corresponding alkane.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(S)-1-(m-Tolyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of chiral ligands and catalysts.
Biology: The compound is used in the study of enzyme-substrate interactions and as a precursor in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antidepressants and antihistamines.
Industry: The compound is used in the production of agrochemicals and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(m-Tolyl)ethanamine depends on its specific application. In the context of pharmaceuticals, the compound may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary depending on the specific drug or biologically active molecule synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
®-1-(m-Tolyl)ethanamine: The enantiomer of (S)-1-(m-Tolyl)ethanamine, with similar chemical properties but different biological activity.
1-(p-Tolyl)ethanamine: A structural isomer with the methyl group at the para position.
1-(o-Tolyl)ethanamine: A structural isomer with the methyl group at the ortho position.
Uniqueness
This compound is unique due to its chiral nature and the specific positioning of the methyl group on the benzene ring. This configuration imparts distinct chemical and biological properties, making it valuable in asymmetric synthesis and as a precursor in the production of chiral pharmaceuticals.
Properties
IUPAC Name |
(1S)-1-(3-methylphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8H,10H2,1-2H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJMHAFOUAKOMS-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H](C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.